4-(2-Aminoethyl)thiomorpholine
Overview
Description
4-(2-Aminoethyl)thiomorpholine, also known as 2-Thiomorpholinoethanamine, is a chemical compound with the molecular formula C6H14N2S and a molecular weight of 146.25 . It is primarily used for research and development purposes .
Synthesis Analysis
The synthesis of 4-(2-Aminoethyl)thiomorpholine involves the reaction of hexachlorocyclotriphosphazene with 4-(2-aminoethyl) morpholine, a primary amine, in the presence of Trimethylamine in THF .Molecular Structure Analysis
The molecular structure of 4-(2-Aminoethyl)thiomorpholine is represented by the linear formula C6H14N2S . The exact mass of the molecule is 146.08800 .Chemical Reactions Analysis
4-(2-Aminoethyl)thiomorpholine is commonly used as a reducing agent and can participate in a variety of organic synthesis reactions .Physical And Chemical Properties Analysis
4-(2-Aminoethyl)thiomorpholine has a density of 1.057g/cm3 and a boiling point of 243ºC at 760mmHg . The molecule has a flash point of 100.8ºC .Scientific Research Applications
Synthesis and Antimicrobial Activity
4-(2-Aminoethyl)thiomorpholine derivatives have been explored for their antimicrobial activities. Kardile and Kalyane (2010) conducted research on the synthesis of thiomorpholine derivatives and evaluated their antimicrobial activity. The derivatives were synthesized through nucleophilic substitution reactions and were found to possess potential bioactive properties with less toxicity, indicating their significance in modern therapeutics (Kardile & Kalyane, 2010).
Inhibitory Properties and Medicinal Chemistry Applications
Thiomorpholine derivatives have been designed and synthesized as inhibitors of dipeptidyl peptidase IV (DPP-IV), showcasing their potential in medicinal chemistry. Han et al. (2012) synthesized thiomorpholine-bearing compounds starting from natural and non-natural L-amino acids. These compounds exhibited significant DPP-IV inhibition, highlighting their potential value for further studies as DPP-IV inhibitors (Han et al., 2012).
Building Blocks in Medicinal Chemistry
Thiomorpholine and its dioxide form have been identified as important building blocks in medicinal chemistry. Walker and Rogier (2013) prepared novel bridged bicyclic thiomorpholines, which have shown interesting biological profiles. These compounds were synthesized from inexpensive materials and have potential applications in medicinal chemistry (Walker & Rogier, 2013).
Solid Phase Synthesis and Antimicrobial Evaluation
The solid phase synthesis of thiomorpholin-3-ones has been described, indicating the versatility of thiomorpholine derivatives in chemical synthesis. Nefzi et al. (1998) synthesized thiomorpholin-3-one derivatives through intramolecular thioether formation, achieving good yield and high purity. Additionally, Nagavelli et al. (2014) synthesized new amides of thiomorpholine carboxylate and evaluated their antimicrobial properties, demonstrating the broad application of these compounds in developing antimicrobial agents (Nefzi et al., 1998); (Nagavelli et al., 2014).
Safety And Hazards
4-(2-Aminoethyl)thiomorpholine is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause specific target organ toxicity upon single exposure (Category 3) . It is harmful if inhaled, in contact with skin, or if swallowed . Safety measures include wearing protective clothing and using the substance only in a well-ventilated area .
properties
IUPAC Name |
2-thiomorpholin-4-ylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2S/c7-1-2-8-3-5-9-6-4-8/h1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMBVBAVBXVSHER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90378280 | |
Record name | 4-(2-Aminoethyl)thiomorpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90378280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Aminoethyl)thiomorpholine | |
CAS RN |
53515-36-9 | |
Record name | 4-(2-Aminoethyl)thiomorpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90378280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(thiomorpholin-4-yl)ethan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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